molecular formula C40H62N12O13S2 B15188776 Glumitocin CAS No. 10052-67-2

Glumitocin

Cat. No.: B15188776
CAS No.: 10052-67-2
M. Wt: 983.1 g/mol
InChI Key: OAQPLDRHJAFJSE-YXEOJCNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Glumitocin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. Industrial production methods may involve large-scale solid-phase synthesis or recombinant DNA technology to produce the peptide in microbial systems .

Chemical Reactions Analysis

Glumitocin, like other neurohypophysial hormones, can undergo various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Glumitocin exerts its effects by binding to specific receptors on target cells. These receptors are typically G protein-coupled receptors that activate intracellular signaling pathways upon ligand binding . The binding of this compound to its receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, leading to various cellular responses .

Properties

CAS No.

10052-67-2

Molecular Formula

C40H62N12O13S2

Molecular Weight

983.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide

InChI

InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1

InChI Key

OAQPLDRHJAFJSE-YXEOJCNXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N

Origin of Product

United States

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